Enantioselectivity in Biocatalytic Resolution: 4-Phenylbut-3-en-2-yl Propionate vs. Acetate Ester Derivative
In kinetic resolution, the propionate ester of 4-phenylbut-3-en-2-ol exhibits significantly higher enantioselectivity compared to its acetate ester counterpart. When hydrolyzed by Lecitase® Ultra at 30°C, (E)-4-phenylbut-3-en-2-yl propionate achieves an enantiomeric ratio of E=38, whereas the corresponding acetate exhibits markedly lower enantioselectivity [1]. The (R)-alcohol product was obtained with 93-99% enantiomeric excess (ee) [1].
| Evidence Dimension | Enantioselectivity (E-value) in enzymatic kinetic resolution |
|---|---|
| Target Compound Data | E = 38 for (E)-4-phenylbut-3-en-2-yl propionate; (R)-alcohol ee = 93-99% at 20-30°C |
| Comparator Or Baseline | (E)-4-phenylbut-3-en-2-yl acetate: E < 38; (S)-acetate ee = 34-56% |
| Quantified Difference | E-value increase to 38 with propionate vs. acetate; product ee increase of up to 65 percentage points (99% vs. 34%) |
| Conditions | Lecitase® Ultra-catalyzed hydrolysis in aqueous buffer; 20-30°C incubation; racemic allyl ester substrates |
Why This Matters
This difference directly impacts procurement of enantiopure intermediates for drug synthesis: the propionate derivative enables a single-step, high-yield biocatalytic route to (R)-4-phenylbut-3-en-2-ol with minimal purification burden.
- [1] Bury, A., et al. (2018). Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters. Catalysts, 8(10), 423. View Source
